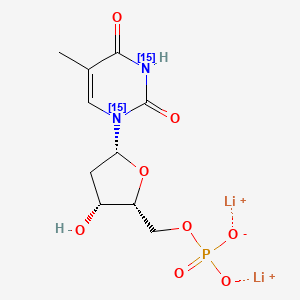
Thymidine 5'-monophosphate-15N2 (dilithium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine 5’-monophosphate-15N2 (dilithium) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of thymidine monophosphate, where two nitrogen atoms are replaced with the isotope nitrogen-15. This compound is often utilized in studies involving nucleic acids, particularly in the context of DNA synthesis and repair mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine 5’-monophosphate-15N2 (dilithium) involves the incorporation of nitrogen-15 into the thymidine monophosphate molecule. This is typically achieved through a series of chemical reactions that introduce the isotope into the nucleoside structure. The process may involve the use of labeled precursors and specific reaction conditions to ensure the incorporation of nitrogen-15 .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification. The production is carried out under controlled conditions to maintain the integrity of the isotope-labeled compound .
Chemical Reactions Analysis
Types of Reactions: Thymidine 5’-monophosphate-15N2 (dilithium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized nucleotides.
Reduction: The compound can be reduced to form deoxynucleotides, which are essential for DNA synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve the desired substitution.
Major Products Formed: The major products formed from these reactions include various modified nucleotides and nucleosides, which are used in further biochemical and molecular biology studies .
Scientific Research Applications
Thymidine 5’-monophosphate-15N2 (dilithium) has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in studies involving nucleic acid chemistry and the synthesis of labeled DNA.
Biology: The compound is employed in research on DNA replication, repair, and recombination processes.
Medicine: It is used in the development of diagnostic tools and therapeutic agents, particularly in cancer research.
Mechanism of Action
The mechanism of action of Thymidine 5’-monophosphate-15N2 (dilithium) involves its incorporation into DNA during replication and repair processes. The nitrogen-15 isotope serves as a marker, allowing researchers to track the incorporation and metabolism of the nucleoside. This helps in understanding the molecular targets and pathways involved in DNA synthesis and repair .
Comparison with Similar Compounds
Thymidine 5’-monophosphate: The non-labeled version of the compound, used in similar research applications.
Thymidine 5’-monophosphate-13C10,15N2 (dilithium):
Uniqueness: Thymidine 5’-monophosphate-15N2 (dilithium) is unique due to its specific labeling with nitrogen-15, which provides distinct advantages in studies involving nitrogen metabolism and nucleic acid synthesis. The use of this isotope allows for precise tracking and quantification in various biochemical assays .
Properties
Molecular Formula |
C10H13Li2N2O8P |
|---|---|
Molecular Weight |
336.1 g/mol |
IUPAC Name |
dilithium;[(2R,3R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo(1,3-15N2)pyrimidin-1-yl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H15N2O8P.2Li/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7-,8-;;/m1../s1/i11+1,12+1;; |
InChI Key |
ZEFACUFFWBFJPP-XQSYSHBRSA-L |
Isomeric SMILES |
[Li+].[Li+].CC1=C[15N](C(=O)[15NH]C1=O)[C@H]2C[C@H]([C@H](O2)COP(=O)([O-])[O-])O |
Canonical SMILES |
[Li+].[Li+].CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



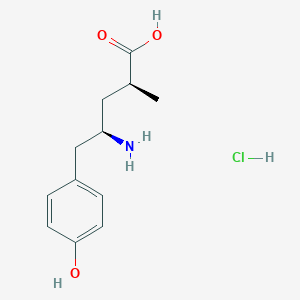
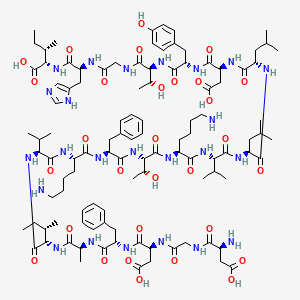
![9-(1-Methylpyrazol-4-yl)-1-(1-propanoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one](/img/structure/B12387366.png)
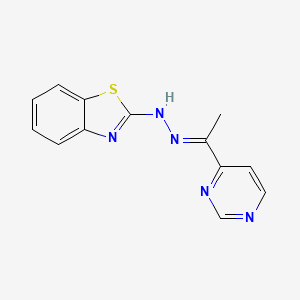
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387374.png)
![(2S,4R)-1-[(2S)-3,3-dimethyl-2-[8-[[4-[4-[4-[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]butyl]piperidine-1-carbonyl]benzoyl]amino]octanoylamino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12387381.png)

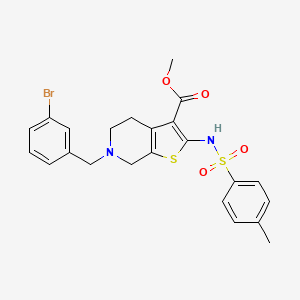
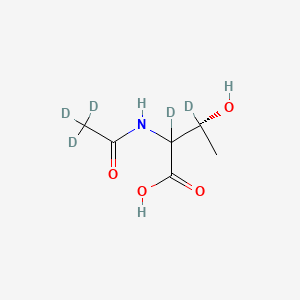
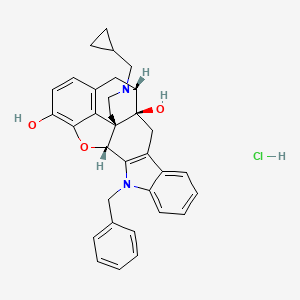


methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12387423.png)
